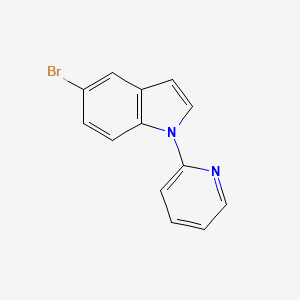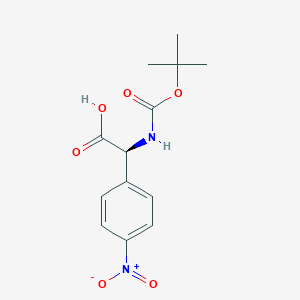![molecular formula C18H11Cl2FN4OS B14139085 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate is prepared by the chlorination of 2-chloro-6-fluorotoluene using thionyl chloride or phosphorus pentachloride.
Nucleophilic substitution: The 2-chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with a thiol compound to form the corresponding thioether.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, alkoxides
Major Products Formed
Sulfoxides and sulfones: Formed from oxidation of the thioether group
Amines: Formed from reduction of nitro groups
Substituted derivatives: Formed from nucleophilic substitution reactions
Applications De Recherche Scientifique
2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: Due to its unique electronic properties, it is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic rings and thioether group contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one exhibits unique structural features, such as the presence of a pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one core, which may confer distinct biological activities and chemical reactivity. Its specific substitution pattern and electronic properties make it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C18H11Cl2FN4OS |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-(4-chlorophenyl)-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C18H11Cl2FN4OS/c19-11-6-4-10(5-7-11)12-8-22-25-16(12)23-17(24-18(25)26)27-9-13-14(20)2-1-3-15(13)21/h1-8H,9H2,(H,23,24,26) |
Clé InChI |
SMPVNDRBAPRCRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





stannane](/img/structure/B14139028.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)



![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)
![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)




